7-Amino-5-(4-methylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Overview
Description
7-Amino-5-(4-methylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(4-methylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a one-pot multicomponent reaction. This reaction includes 1,3-diethyl barbituric acid, malononitrile, and aromatic aldehydes in the presence of a catalyst such as Cu/Co/Ni/MWCNTs (multi-walled carbon nanotubes bearing cobalt, nickel, and copper metals) in water . The reaction is carried out under mild conditions, resulting in high product yields and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as employing water as a solvent and recyclable catalysts, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-(4-methylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
7-Amino-5-(4-methylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-5-(4-methylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile involves the inhibition of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-4-hydroxy-5-(4-methoxy-phenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-Amino-5-(4-methoxy-phenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-Amino-5-(2-chlorophenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
7-Amino-5-(4-methylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
7-amino-5-(4-methylphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-8-2-4-9(5-3-8)11-10(6-16)13(17)21-15-12(11)14(20)18-7-19-15/h2-5,7,11H,17H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOJTWPVDWTCTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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